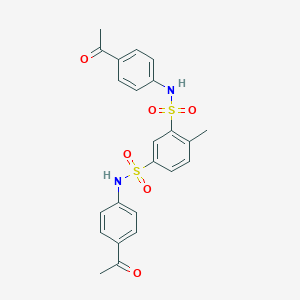![molecular formula C18H16N2OS2 B285382 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285382.png)
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide, also known as MTSD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MTSD is a thiazole-based compound that has been synthesized through various methods and has shown promising results in research studies.
Mécanisme D'action
The mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is not fully understood, but studies have suggested that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the programmed cell death process.
Biochemical and Physiological Effects:
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, leading to the inhibition of cancer cell growth. 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has several advantages for use in lab experiments. It is a thiazole-based compound that is relatively easy to synthesize, making it readily available for research purposes. 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has also been shown to have potent anticancer and antimicrobial activity, making it a promising candidate for drug development.
However, there are also limitations to the use of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide in lab experiments. 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide.
Orientations Futures
There are several future directions for research on 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide. One direction is to further investigate its mechanism of action and the biochemical and physiological effects of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide. This will help to better understand the potential applications of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide in various fields.
Another direction is to investigate the potential use of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide in combination with other anticancer or antimicrobial drugs. This may lead to the development of more effective treatments for cancer and infectious diseases.
Finally, research could focus on developing new methods for synthesizing 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide that are more efficient and cost-effective. This would make 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide more readily available for research purposes and drug development.
Méthodes De Synthèse
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can be synthesized through various methods, including the reaction of 2-amino-4-methylthiazole with diphenylacetyl chloride in the presence of triethylamine. The reaction produces a yellow solid, which is then purified through recrystallization. Other methods of synthesis include the reaction of 2-bromo-4-methylthiazole with diphenylacetonitrile in the presence of a palladium catalyst and the reaction of 2-chloro-4-methylthiazole with diphenylacetyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is in the field of medicine, where it has been studied for its potential use as an anticancer agent. Studies have shown that 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment.
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has also been studied for its potential use as an antimicrobial agent. Studies have shown that 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has antimicrobial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antimicrobial drugs.
Propriétés
Formule moléculaire |
C18H16N2OS2 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C18H16N2OS2/c1-14-12-22-18(19-14)23-13-17(21)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
Clé InChI |
VSXPGWLRRXUKFB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)
![N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B285321.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)

![3-(1-azepanylsulfonyl)-N-[4-(benzoylamino)phenyl]-4-methoxybenzamide](/img/structure/B285325.png)